molecular formula C13H25NO3 B12948092 tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate

Cat. No.: B12948092
M. Wt: 243.34 g/mol
InChI Key: YSHJJLOEKWOTLZ-WDEREUQCSA-N
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Description

tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and an isobutyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Vilsmeier Formylation: The starting material undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.

    Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.

    Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Horner-Wadsworth-Emmons Olefination:

Chemical Reactions Analysis

tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl and isobutyl groups provide steric hindrance, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can participate in various chemical reactions, contributing to the compound’s overall mechanism of action .

Comparison with Similar Compounds

tert-Butyl (3S,4S)-3-hydroxy-4-isobutylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl (3S,4S)-3-hydroxy-4-(2-methylpropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-9(2)6-10-7-14(8-11(10)15)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3/t10-,11+/m0/s1

InChI Key

YSHJJLOEKWOTLZ-WDEREUQCSA-N

Isomeric SMILES

CC(C)C[C@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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